molecular formula C13H12N2O6 B1425024 3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1283108-27-9

3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1425024
M. Wt: 292.24 g/mol
InChI Key: SQMVKEXYPHCMJU-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is no specific information available about this compound1. However, it seems to be related to “3,4-Dimethoxyphenylacetic acid”, which is used as a laboratory chemical1.



Synthesis Analysis

There is no specific information available about the synthesis of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid”. However, related compounds such as “3,4-Dimethoxyphenylacetic acid” can be synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction2.



Molecular Structure Analysis

The molecular structure of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is not available. However, related compounds such as “3-(2,4-Dimethoxyphenyl)propanoic acid” have a molecular formula of C11H14O43.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid”. However, related compounds such as “3,4-Dimethoxyphenylacetic acid” can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” are not known. However, related compounds such as “3,4-Dimethoxyphenylacetic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and have specific safety precautions associated with their use1.


Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid has been investigated, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. These compounds are of interest due to their unique chemical structures and potential applications in materials science and pharmaceuticals (Zinchenko et al., 2009).
  • Studies on ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have contributed to understanding the conformational dynamics and molecular interactions of similar tetrahydropyrimidine derivatives. These insights are crucial for designing compounds with specific biological activities (Zavodnik et al., 2005).

Molecular Interactions and Crystallography

  • Research into supramolecular association in proton-transfer adducts containing benzamidinium cations and uracil derivatives has provided valuable information on the formation of supramolecular synthons through hydrogen bonding. These findings have implications for the design of molecular recognition systems and crystal engineering (Portalone, 2010).
  • The efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids catalyzed by a TiO2/SiO2 nanocomposite in aqueous media demonstrates a novel approach to synthesizing complex organic compounds under environmentally friendly conditions. Such methodologies are important for sustainable chemistry and pharmaceutical manufacturing (Sadegh-Samiei & Abdolmohammadi, 2018).

Safety And Hazards

The safety and hazards of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” are not known. However, related compounds such as “3,4-Dimethoxyphenylacetic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation1.


Future Directions

There is no specific information available about the future directions of “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid”. However, the related field of organic synthesis continues to evolve, with new methods and reactions being developed to create complex organic molecules. This could potentially include new ways to synthesize and use compounds like “3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” in the future.


Please note that this analysis is based on the information available and may not be fully comprehensive due to the complexity and specificity of the compound . For a more detailed analysis, consultation with a specialist in organic chemistry may be necessary.


properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c1-20-7-3-4-9(10(5-7)21-2)15-11(16)8(12(17)18)6-14-13(15)19/h3-6H,1-2H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMVKEXYPHCMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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